molecular formula C15H9ClN2O B12347892 2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12347892
M. Wt: 268.70 g/mol
InChI Key: QTLVDUCHQAXSSY-UHFFFAOYSA-N
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Description

2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a specialized chemical compound with the molecular formula C15H10Cl2N2O.

Preparation Methods

The synthesis of 2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-(3-pyridinyl)quinoline-4-carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane .

Chemical Reactions Analysis

2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amides.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

    Oxidation and Reduction: Depending on the reagents and conditions, it can undergo oxidation or reduction reactions.

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed from these reactions are amides, carboxylic acids, and other derivatives .

Scientific Research Applications

2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .

Comparison with Similar Compounds

2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds such as:

    2-Pyridin-3-ylquinoline-4-carboxylic acid: The precursor in its synthesis.

    2-Pyridin-3-ylquinoline-4-carbonyl bromide: A similar compound with a bromine atom instead of chlorine.

    2-Pyridin-3-ylquinoline-4-carbonyl fluoride: A fluorinated analogue.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, making it suitable for various applications .

Properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-15(19)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLVDUCHQAXSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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